molecular formula C7H8ClNOS B2881791 S-Methyl-S-(4-chlorophenyl) sulfoximine CAS No. 22132-99-6

S-Methyl-S-(4-chlorophenyl) sulfoximine

Cat. No.: B2881791
CAS No.: 22132-99-6
M. Wt: 189.66
InChI Key: XSKJSJPUIQNRSQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method to synthesize S-Methyl-S-(4-chlorophenyl) sulfoximine involves the reaction of this compound fluoride with ammonia. This reaction produces the corresponding sulfoximine, which is then subjected to a defluorination reaction to yield the final product .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: S-Methyl-S-(4-chlorophenyl) sulfoximine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, S-Methyl-S-(4-chlorophenyl) sulfoximine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the synthesis of various organic compounds .

Biology: The compound has been studied for its biological activity, particularly its insecticidal properties. It is effective against a range of pests, making it valuable in agricultural research .

Industry: In the industrial sector, this compound is used in the formulation of pesticides and insecticides. Its effectiveness in pest control makes it a crucial component in agricultural products .

Mechanism of Action

The mechanism of action of S-Methyl-S-(4-chlorophenyl) sulfoximine involves its interaction with specific molecular targets in pests. It disrupts the normal functioning of the nervous system in insects, leading to paralysis and death . The compound targets nicotinic acetylcholine receptors, which are crucial for nerve signal transmission .

Comparison with Similar Compounds

  • S-Methyl-S-(4-bromophenyl) sulfoximine
  • S-Methyl-S-(4-fluorophenyl) sulfoximine
  • S-Methyl-S-(4-iodophenyl) sulfoximine

Comparison: S-Methyl-S-(4-chlorophenyl) sulfoximine is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. Compared to its bromine, fluorine, and iodine analogs, the chlorine-substituted compound often exhibits different reactivity and potency in its applications .

Properties

IUPAC Name

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKJSJPUIQNRSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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